4-Diethylamino-4'-nitroazobenzene
Description
Significance of Azobenzene (B91143) Systems in Molecular Science
Azobenzene and its derivatives are a class of chemical compounds that have garnered immense interest in the scientific community due to their remarkable photochromic properties. researchgate.netbenthamscience.com These molecules can exist in two distinct isomeric forms, a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer. beilstein-journals.orglongdom.org The transformation between these two states can be triggered by light, a process known as photoisomerization. benthamscience.commdpi.com This reversible switching capability at the molecular level has made azobenzenes fundamental building blocks for the creation of "smart" materials and molecular switches. benthamscience.combeilstein-journals.org Their applications are diverse, ranging from optical data storage and molecular machines to photopharmacology and the development of light-controlled biological systems. researchgate.nettechniques-ingenieur.frnih.gov The ability to precisely control molecular geometry with an external light stimulus opens up possibilities for manipulating material properties like shape, color, and hydrophobicity on demand. techniques-ingenieur.fr
Overview of Donor-Acceptor Substituted Azobenzenes
The electronic and photophysical properties of the basic azobenzene scaffold can be finely tuned by introducing different chemical groups onto its phenyl rings. mdpi.comacs.org A particularly important class of modified azobenzenes are those with a "push-pull" configuration, where an electron-donating group (the donor) is attached to one phenyl ring and an electron-withdrawing group (the acceptor) is attached to the other. beilstein-journals.orgresearchgate.net This arrangement creates a significant intramolecular charge-transfer character, which profoundly influences the molecule's absorption spectrum and isomerization behavior. researchgate.net The presence of donor and acceptor groups typically leads to a red-shift in the absorption bands, allowing for isomerization with lower energy visible light. acs.org This is a crucial feature for applications in biological systems and for creating materials that respond to a wider range of the electromagnetic spectrum. nih.gov
Research Trajectories of 4-Diethylamino-4'-nitroazobenzene within Photoresponsive Systems
Within the family of donor-acceptor azobenzenes, this compound has emerged as a workhorse molecule for fundamental research and the development of novel photoresponsive systems. Its structure, featuring a strong electron-donating diethylamino group and a potent electron-withdrawing nitro group, imparts it with pronounced push-pull characteristics. This leads to a significant solvatochromism, where its color changes depending on the polarity of the solvent. researchgate.net Research has extensively explored its thermal and photo-induced isomerization kinetics. longdom.orgrsc.org The well-defined switching behavior of this compound makes it an excellent model for studying the fundamental principles of photoisomerization in push-pull systems. Furthermore, its derivatives have been investigated for their potential in various applications, including nonlinear optics and as components in photo-switchable polymers and liquid crystals. The insights gained from studying this compound continue to guide the design of new and more sophisticated photoresponsive materials with tailored properties.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.345 g/mol |
| Melting Point | 152°C |
| Boiling Point | 469.6°C at 760 mmHg |
| Water Solubility | 0.01193 µg/L at 25°C |
| CAS Number | 3025-52-3 |
Data sourced from multiple chemical property databases. lookchem.comchemicalbook.comchemspider.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20(21)22/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQIWDUSUJTZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871880, DTXSID401043645 | |
| Record name | N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline | |
| Source | EPA DSSTox | |
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| Record name | N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3025-52-3, 80631-72-7 | |
| Record name | N,N-Diethyl-4-[2-(4-nitrophenyl)diazenyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Diethylamino-4'-nitroazobenzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025523 | |
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| Record name | N,N-Diethyl-4-[(4-nitrophenyl)diazenyl]aniline | |
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| Record name | N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline | |
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| Record name | N,N-diethyl-4-[(4-nitrophenyl)azo]aniline | |
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Synthetic Methodologies and Chemical Functionalization of 4 Diethylamino 4 Nitroazobenzene and Its Derivatives
Established Synthetic Routes for 4-Diethylamino-4'-nitroazobenzene
The creation of the characteristic azo bridge (-N=N-) in this compound can be achieved through several established chemical reactions. The most prominent methods involve diazotization and coupling reactions, as well as reductive pathways.
Diazotization and Coupling Reactions
The most common and industrially significant method for synthesizing this compound is through a two-step process involving diazotization followed by an azo coupling reaction. bohrium.comdoubtnut.com
The process begins with the diazotization of an aromatic primary amine, in this case, p-nitroaniline. This reaction is typically carried out in a cold acidic solution (e.g., hydrochloric or sulfuric acid) with the addition of sodium nitrite (B80452) (NaNO₂) to generate nitrous acid (HNO₂) in situ. organic-chemistry.orgyoutube.com The nitrous acid then reacts with the primary amine to form a diazonium salt, specifically p-nitrobenzenediazonium chloride. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. doubtnut.comyoutube.com
The second step is the azo coupling reaction . doubtnut.com The freshly prepared diazonium salt, which acts as an electrophile, is then introduced to a solution of an electron-rich coupling agent. doubtnut.com For the synthesis of this compound, the coupling agent is N,N-diethylaniline. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich benzene (B151609) ring of N,N-diethylaniline, typically at the para position due to the directing effect of the diethylamino group, to form the final azo compound. doubtnut.com
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| p-Nitroaniline | Sodium Nitrite (in acid) | Diazotization | p-Nitrobenzenediazonium salt |
| p-Nitrobenzenediazonium salt | N,N-Diethylaniline | Azo Coupling | This compound |
Reductive Pathways in Azobenzene (B91143) Synthesis
Alternative synthetic strategies for azobenzenes involve reductive methods. While not as commonly used for the specific synthesis of asymmetrically substituted azobenzenes like this compound, these pathways are significant in the broader context of azobenzene chemistry.
One such method is the reductive coupling of aromatic nitro compounds . bohrium.comnih.gov This approach involves the reduction of two different nitroaromatic compounds. However, achieving a high yield of an unsymmetrical azobenzene is challenging due to the concurrent formation of two symmetrical azobenzene byproducts.
Another reductive pathway is the Mills reaction , which involves the condensation of an aromatic nitroso compound with an aniline (B41778) derivative in an acidic medium, such as acetic acid. bohrium.com For the synthesis of this compound, this would involve the reaction of p-nitrosoaniline with N,N-diethylaniline.
The Wallach reaction , which involves the acid-catalyzed rearrangement of azoxybenzenes to hydroxyazobenzenes, is another related transformation, though not a direct route to this compound itself. bohrium.com The reduction of azoxybenzenes, which can be formed from the partial reduction of nitroaromatics or oxidation of anilines, can also yield azobenzenes. nih.govresearchgate.net
| Precursor(s) | Reaction Type | Key Features |
| Aromatic Nitro Compounds | Reductive Coupling | Can lead to a mixture of symmetric and asymmetric products. nih.gov |
| Aromatic Nitroso Compound and Aniline | Mills Reaction | Condensation reaction in an acidic environment. bohrium.com |
| Azoxybenzene | Reduction | Can be a route to azobenzenes, often from nitro precursors. nih.govresearchgate.netorganic-chemistry.org |
Strategies for Chemical Functionalization and Derivatization
The inherent properties of this compound can be tailored and expanded upon through various chemical functionalization and derivatization strategies. These modifications can enhance its utility in materials science and other advanced applications.
Modification of Aromatic Ring Substituents
Further chemical transformations can be performed on the existing substituents of the this compound molecule. For instance, the nitro group (-NO₂) is a versatile functional group that can be readily reduced to an amine group (-NH₂). This transformation opens up a wide range of subsequent derivatization reactions, such as amide or imide formation, allowing for the attachment of various other molecular moieties.
Similarly, the diethylamino group can be a site for modification, although it is generally less reactive than the nitro group. These modifications can be used to fine-tune the electronic properties, solubility, and self-assembly behavior of the molecule.
Incorporation into Polymeric Architectures
A significant area of research involves the incorporation of this compound and its derivatives as photoresponsive units within polymer structures. This can be achieved through several methods:
Monomer Synthesis and Polymerization: The azobenzene moiety can be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) group. This azobenzene-containing monomer can then be copolymerized with other monomers to create a polymer with pendant azobenzene units.
Post-polymerization Modification: An existing polymer with reactive functional groups can be chemically modified to attach the azobenzene chromophore.
The resulting azopolymers exhibit photochromic behavior, where the reversible trans-cis isomerization of the azobenzene unit upon light irradiation can induce macroscopic changes in the polymer's properties, such as its shape, viscosity, or surface polarity.
Grafting onto Material Surfaces
The functionalization of material surfaces with this compound allows for the creation of "smart" surfaces with tunable properties. Grafting techniques are employed to covalently attach the azobenzene molecules to a substrate. researchgate.net
One common method is photochemical grafting , where UV irradiation is used to initiate the formation of covalent bonds between the azobenzene derivative and the surface. researchgate.netnih.gov For example, an acrylated derivative of the azo dye can be photochemically grafted onto cellulose (B213188) or other polymeric surfaces. researchgate.net This process can be performed with or without a sensitizer (B1316253) to generate the initial radicals required for the grafting reaction. researchgate.net
The surface can also be pre-functionalized with a reactive layer that can then undergo a "click" reaction with a modified azobenzene molecule. nih.gov These surface-grafted azobenzene molecules can be used to control the wettability, adhesion, and optical properties of the material in response to light.
Theoretical and Computational Studies on 4 Diethylamino 4 Nitroazobenzene
Prediction of Photochemical Stability and Degradation Mechanisms
Theoretical and computational chemistry offers powerful tools to predict the photochemical stability and potential degradation pathways of molecules like 4-Diethylamino-4'-nitroazobenzene. This "push-pull" system, featuring an electron-donating diethylamino group and an electron-withdrawing nitro group, exhibits complex electronic behavior upon photoexcitation, which dictates its stability and reactivity.
Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the mechanisms of photoisomerization and degradation. These methods allow for the calculation of ground and excited state energies, potential energy surfaces, and the identification of transition states and intermediates.
A key aspect of the photochemistry of azobenzenes is the reversible trans-cis isomerization. For push-pull systems like this compound, the presence of donor and acceptor groups significantly influences the energy levels of the molecular orbitals. nih.govmdpi.com This results in a red-shift of the intense π-π* absorption band into the visible region, which is a well-documented effect. nih.govmdpi.comacs.org The photoisomerization process is a primary pathway for energy dissipation and can be a precursor to degradation.
Computational models predict that the trans to cis isomerization can proceed through two main pathways: a rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. rsc.org For many push-pull azobenzenes, the inversion pathway is often found to be energetically more favorable. The specific pathway is highly dependent on the nature and position of the substituents. For instance, studies on related azobenzenesulfonamides have shown that strong electron-withdrawing groups facilitate the N1 inversion mechanism. rsc.org
The photochemical stability is intrinsically linked to the efficiency of the isomerization process and the lifetime of the excited states. Ultrafast spectroscopic studies on similar push-pull azobenzenes, like Disperse Red 1, combined with kinetic modeling, have identified several time constants associated with the excited-state dynamics. nih.gov These include an initial ultrafast transformation of the optically excited ππ* state, subsequent isomerization and radiationless deactivation back to the ground state, and finally, vibrational cooling. nih.gov A rapid and efficient deactivation from the excited state back to the ground state generally correlates with higher photochemical stability, as it minimizes the time for competing chemical reactions to occur.
However, irreversible photodegradation can also occur from the excited state. Theoretical studies on the thermal degradation of azobenzene (B91143) dyes suggest that a primary degradation pathway involves the cleavage of the phenyl-nitrogen bond. tsu.edu DFT calculations have shown that electron-withdrawing groups, such as the nitro group in this compound, enhance the dissociation of the phenyl-nitrogen bond on the benzene (B151609) ring carrying that group. tsu.edu This leads to the formation of radical species and the loss of nitrogen gas. tsu.edu It is plausible that a similar mechanism contributes to the photodegradation of this compound, where the photoexcited state provides the energy to overcome the bond dissociation energy.
The following data tables, based on computational studies of related push-pull azobenzene systems, illustrate the typical energetic parameters that are calculated to predict photochemical behavior.
Table 1: Calculated Absorption Wavelengths and Oscillator Strengths for a Representative Push-Pull Azobenzene (trans-O₂N–AB–NH₂)
| Isomer | State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| trans | S₁ (nπ) | 2.54 | 488 | 0.000 |
| S₂ (ππ) | 2.91 | 426 | 0.817 | |
| cis | S₁ (nπ) | 2.39 | 519 | 0.004 |
| S₂ (ππ) | 3.32 | 373 | 0.160 |
This data, adapted from studies on a similar push-pull azobenzene, demonstrates the characteristic low oscillator strength of the n-π transition and the strong π-π* transition. The relative energies of these states are crucial for predicting the photoisomerization pathway and efficiency.* acs.org
Table 2: Calculated Relative Energies and Isomerization Barriers for a Generic Push-Pull Azobenzene
| Parameter | Energy (kcal/mol) | Description |
| ΔE (cis-trans) | 12.5 | Energy difference between the ground state cis and trans isomers. |
| Eₐ (thermal cis→trans) | 23.0 | Activation energy for the thermal back-reaction from cis to trans. |
| Eₐ (photochemical) | ~14-27 | Range of calculated free energy barriers for photoisomerization in related systems. rsc.org |
These values provide insight into the thermal stability of the cis isomer and the energy required for isomerization. The specific values for this compound would require dedicated computational analysis but are expected to fall within a similar range for push-pull systems.
Isomerization Dynamics and Mechanistic Pathways of 4 Diethylamino 4 Nitroazobenzene
Thermal Cis-Trans Isomerization Kinetics
The thermal isomerization from the less stable cis isomer to the more stable trans isomer is a spontaneous process that follows first-order kinetics. The rate of this relaxation is highly sensitive to the molecular environment and the intrinsic electronic properties of the molecule.
Influence of Solvent Polarity and Viscosity on Thermal Relaxation
The rate of thermal cis-trans isomerization for push-pull azobenzenes like 4-Diethylamino-4'-nitroazobenzene is profoundly influenced by the polarity of the solvent. Studies on the closely related compound 4-anilino-4'-nitroazobenzene demonstrate that the rate constant for thermal isomerization increases significantly with an increase in the solvent's relative polarity. This acceleration in polar media is attributed to the stabilization of a highly polar transition state, a characteristic feature of the rotational isomerization mechanism.
For instance, the rate constant for 4-anilino-4'-nitroazobenzene increases by a factor of over 200 when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like 3-pentanol. A linear relationship is often observed when plotting the logarithm of the rate constant against solvent polarity parameters, which is consistent with findings for similar push-pull azobenzenes.
In contrast to polarity, solvent viscosity is generally considered to have a less pronounced effect on the thermal isomerization rates of azobenzene (B91143) derivatives. While high viscosity can hinder large-amplitude molecular motions, the effect is often secondary to the electronic stabilization provided by polar solvent-solute interactions for push-pull systems.
Table 1: First-Order Rate Constants for the Thermal cis-trans Isomerization of 4-Anilino-4'-nitroazobenzene at 25°C in Various Solvents
| Solvent | Relative Polarity | Rate Constant (k) x 10³ (s⁻¹) |
| Cyclohexane | 0.006 | 2.11 |
| Toluene | 0.099 | 1.89 |
| Benzene (B151609) | 0.111 | 1.87 |
| Tetrahydrofuran (THF) | 0.207 | 25.9 |
| Acetone | 0.355 | 95.5 |
| 3-Pentanol | 0.463 | 449.2 |
Note: Data is for 4-anilino-4'-nitroazobenzene, a close structural analog of this compound.
Activation Parameters and Energy Barriers
The thermodynamic parameters of activation, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the thermal isomerization process. For push-pull azobenzenes, these parameters are strongly solvent-dependent. researchgate.net
In line with the observed rate constants, the activation energy for thermal isomerization tends to decrease as the solvent polarity increases. This is because polar solvents can better solvate and stabilize the polar, charge-separated transition state, thereby lowering the energy barrier that must be overcome for the cis to trans conversion to occur. researchgate.net For example, the activation energy for 4-anilino-4'-nitroazobenzene in cyclohexane was determined to be 72 ± 9 kJ/mol. colostate.edu
The enthalpy of activation (ΔH‡) follows a similar trend, decreasing in more polar environments. The entropy of activation (ΔS‡) provides information about the degree of order in the transition state compared to the reactant. Negative values for ΔS‡ are often observed, suggesting a more ordered or constricted transition state. scribd.com
Table 2: Thermodynamic Values for the Isomerization of 4-Anilino-4'-nitroazobenzene in Different Solvents
| Solvent | Eₐ (kJ/mol) | Δ‡H⁰ (kJ/mol) | Δ‡S⁰ (J/mol·K) | Δ‡G⁰ (kJ/mol) |
| Cyclohexane | 64.9 ± 0.6 | 62.4 ± 0.6 | -95.9 ± 1.9 | 91.0 ± 1.2 |
| Toluene | 67.5 ± 0.8 | 65.0 ± 0.8 | -87.8 ± 2.6 | 91.2 ± 1.6 |
| Benzene | 66.8 ± 0.8 | 64.3 ± 0.8 | -91.1 ± 2.7 | 91.5 ± 1.6 |
| THF | 59.4 ± 0.8 | 56.9 ± 0.8 | -92.3 ± 2.6 | 84.4 ± 1.6 |
| Acetone | 51.5 ± 0.8 | 49.0 ± 0.8 | -110.8 ± 2.6 | 82.0 ± 1.6 |
| 3-Pentanol | 47.9 ± 0.5 | 45.4 ± 0.5 | -112.2 ± 1.7 | 78.8 ± 1.0 |
Note: Data is for 4-anilino-4'-nitroazobenzene, a close structural analog of this compound.
Photoinduced Isomerization Processes
In addition to thermal relaxation, the isomerization of this compound can be controlled by light. The absorption of photons of appropriate energy can induce both trans→cis and cis→trans isomerization, allowing for photochemical control over the isomeric ratio.
Wavelength Dependence of Photoisomerization
The efficiency and direction of photoisomerization are dependent on the excitation wavelength, corresponding to the distinct absorption bands of the trans and cis isomers. Generally, for azobenzenes, the more stable trans isomer has a strong π-π* absorption band in the UV region (typically 320–380 nm) and a weaker n-π* absorption band at longer wavelengths in the visible spectrum. beilstein-journals.org
Irradiation within the π-π* band of the trans isomer efficiently populates the excited state, leading to trans→cis isomerization. beilstein-journals.org Conversely, the cis isomer can be converted back to the trans form by irradiating its n-π* absorption band, which often lies in the visible region (e.g., 400–450 nm). beilstein-journals.org The quantum yield (Φ), which represents the efficiency of a photochemical process, is also wavelength-dependent. For push-pull aminoazobenzenes, the quantum yields are generally high. researchgate.net However, the significant overlap of the absorption spectra of the two isomers can complicate the selective excitation and precise determination of quantum yields. researchgate.net
Photostationary State Characterization
Continuous irradiation of an azobenzene solution with a specific wavelength leads to a photostationary state (PSS), a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. taylorandfrancis.com The composition of the mixture at the PSS, i.e., the ratio of cis to trans isomers, depends on the excitation wavelength and the molar absorption coefficients and quantum yields of both isomers at that wavelength. nih.gov
By choosing a wavelength where the trans isomer absorbs strongly and the cis isomer absorbs weakly, a high percentage of the cis isomer can be achieved at the PSS. For example, irradiation with UV light around 365 nm can result in a PSS with a high proportion of the cis isomer (e.g., 75-99% for some derivatives). beilstein-journals.org A study on the closely related 4-dimethylamino-4'-nitroazobenzene showed that the trans/cis ratio at the photostationary state is also sensitive to external pressure. oup.comoup.com
Table 3: Pressure Dependence of the Photostationary trans/cis Ratio for 4-Dimethylamino-4'-nitroazobenzene in Methylcyclohexane/Isopentane at 20°C oup.com
| Pressure (kg cm⁻²) | (trans/cis)pss |
| 1 | 0.35 |
| 200 | 0.40 |
| 400 | 0.46 |
| 600 | 0.52 |
| 800 | 0.58 |
| 1000 | 0.65 |
Note: Data is for 4-dimethylamino-4'-nitroazobenzene, a close structural analog of this compound.
Mechanistic Discernment of Isomerization (Inversion vs. Rotation)
Two primary mechanisms are proposed for the thermal cis-trans isomerization of azobenzenes: rotation and inversion. The operative pathway is heavily influenced by the electronic nature of the substituents on the aromatic rings.
The rotation mechanism involves a rotation around the N=N single bond in a transition state where the π-bond is broken. This pathway is characterized by a highly polar, zwitterionic transition state. For push-pull azobenzenes like this compound, the presence of strong electron-donating and electron-withdrawing groups can stabilize this charge-separated transition state. The strong dependence of the thermal isomerization rate on solvent polarity is considered powerful evidence for the rotational mechanism, as polar solvents can effectively solvate and lower the energy of this polar transition state.
The inversion mechanism involves a planar, in-plane movement of one of the aryl groups through a linear and less polar transition state, where one of the nitrogen atoms re-hybridizes from sp² to sp. acs.org This pathway is generally less sensitive to solvent polarity. While typically favored for azobenzenes without strong push-pull substituents, some experimental studies have provided evidence that could be interpreted as supporting an inversion mechanism even for some push-pull systems. acs.org
For this compound and its close analogs, the overwhelming body of evidence from solvent-dependent kinetic studies points towards a rotational mechanism for the thermal cis-trans isomerization. researchgate.net The significant decrease in the activation energy and the dramatic acceleration of the isomerization rate in polar solvents strongly support the formation of a polar, rotational transition state that is stabilized by the solvent environment.
Influence of External Stimuli and Environmental Factors on 4 Diethylamino 4 Nitroazobenzene Photophysics
Solvent Effects on Optical and Isomerization Behavior
The nature of the solvent plays a pivotal role in dictating the electronic absorption spectra and the thermal cis-trans isomerization of DENAB. This is primarily attributed to the significant charge-transfer character of the molecule, which is influenced by solvent polarity and specific solute-solvent interactions like hydrogen bonding.
The electronic absorption spectrum of trans-DENAB exhibits a pronounced solvatochromism, meaning its position shifts with varying solvent polarity. acs.orgresearchgate.net Specifically, the long-wavelength absorption band, which corresponds to a π-π* transition with considerable charge-transfer character, shows a bathochromic shift (a shift to longer wavelengths) as the polarity of the solvent increases. rsc.orgwordpress.com This phenomenon is a direct consequence of the excited state of DENAB being more polar than its ground state. researchgate.net In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a reduction in the energy gap between them and thus a red-shift in the absorption maximum. researchgate.net
For instance, the absorption maximum of trans-DENAB is observed at a longer wavelength in a polar solvent like methanol (B129727) compared to a nonpolar solvent like cyclohexane (B81311). researchgate.net This behavior can be rationalized by considering the significant contribution of a zwitterionic resonance structure to the excited state, which is favored in polar environments. wordpress.com The correlation of the absorption maxima with solvent polarity scales, such as the Taft-Kamlet π* parameter, demonstrates a clear dependence, highlighting the role of the solvent's ability to stabilize the charge-transfer excited state. acs.org
Table 1: Absorption Maxima of trans-4-Diethylamino-4'-nitroazobenzene in Various Solvents
| Solvent | Absorption Maximum (λmax, nm) |
| Cyclohexane | ~450 |
| 3-Pentanol | ~510 |
Note: The data presented is illustrative, based on findings that show a significant red-shift in more polar, hydrogen-bonding solvents. wordpress.com
The rate of thermal cis-to-trans isomerization of DENAB is markedly accelerated in hydrogen-bond-donating (protic) solvents compared to aprotic solvents of similar polarity. acs.org This acceleration is attributed to a specific hydrogen-bonding interaction between the solvent and the nitro group of the DENAB molecule. acs.org This interaction stabilizes the transition state of the isomerization process, thereby lowering the activation energy barrier. acs.org
Studies have shown that the isomerization reaction is faster in solvents that can act as hydrogen-bond donors. acs.org The logarithms of the kinetic constants for the thermal cis-trans isomerization in a variety of solvents show a satisfactory correlation with solvent polarity scales, but with distinct behavior observed for protic solvents. rsc.org This underscores the importance of specific hydrogen-bonding interactions in addition to the general polarity effects. The formation of intermolecular hydrogen bonds between the nitrogen atom of the azo group and solvent molecules can also favor faster isomerization kinetics. researchgate.net
Upon photoexcitation, the DENAB molecule undergoes a significant redistribution of electron density, leading to a more polar excited state. researchgate.net The surrounding solvent molecules then reorganize to accommodate this change in the solute's electronic structure, a process known as solvation dynamics. This dynamic process occurs on a picosecond timescale and can be monitored by observing the time-dependent evolution of the fluorescence emission wavelength of a fluorescent probe molecule. uni-halle.de
Temperature Dependence of Photophysical Processes
The rate of the thermal cis-to-trans isomerization of 4-Diethylamino-4'-nitroazobenzene is strongly dependent on temperature. acs.org Following the principles of chemical kinetics, an increase in temperature generally leads to an increase in the rate of isomerization. This relationship can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.
Experimental studies have determined the activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), for the isomerization process in various solvents. rsc.org These parameters provide insights into the energy barrier and the degree of order in the transition state. For instance, in N,N-dimethylformamide, the activation parameters have been measured to quantify the temperature's effect on the isomerization rate. rsc.org The temperature dependence of the isomerization kinetics further supports the proposed mechanisms and the influence of solvent on the transition state energetics. acs.org
Confinement Effects in Micellar Environments and Solid Matrices
The photophysical properties of DENAB can be significantly altered when the molecule is incorporated into constrained environments such as micelles or solid matrices. These environments can impose restrictions on molecular motion and alter the local polarity and microviscosity, thereby influencing the isomerization process and spectral properties.
Reverse micelles are nanosized water droplets dispersed in a nonpolar solvent, stabilized by surfactants. When DENAB is incorporated into reverse micelles, it experiences a microenvironment that is different from that of a bulk solvent. The confinement within the reverse micelle can affect the isomerization kinetics and the position of the absorption bands. The local polarity within the reverse micelle, which can be tuned by changing the water-to-surfactant ratio, can modulate the charge-transfer absorption of DENAB. acs.orgwordpress.com This controlled environment allows for a systematic study of how changes in the immediate surroundings of the DENAB molecule influence its photophysical behavior.
Interactions with Biological Systems: Fundamental Research Insights
Photo-control of Biomolecules and Systems
The core of 4-Diethylamino-4'-nitroazobenzene's utility in biological research lies in its function as a molecular photoswitch. The molecule exists in two isomeric states: a thermally stable trans form and a metastable cis form. Irradiation with light of a specific wavelength (typically UV-A or blue light) can convert the trans isomer to the cis isomer, which has a different shape and dipole moment. This change can be reversed by irradiation with a different wavelength (often visible light) or through thermal relaxation. By incorporating this photoswitch into or targeting it to biological systems, researchers can exert external control over biological functions.
The insertion of azobenzene (B91143) derivatives into peptide and protein structures is a powerful strategy for controlling their conformation and, consequently, their function. rsc.orgarxiv.org The significant structural change between the elongated trans isomer and the more compact, bent cis isomer can be used to induce or disrupt secondary structures like α-helices and β-sheets, or to modulate the interaction between protein domains. arxiv.orgnih.gov
When an azobenzene moiety is integrated into a peptide backbone or as a cross-linker between two points in a peptide chain, the trans-cis isomerization can exert a pulling or pushing force on the chain. nih.gov This allows for the reversible control of peptide folding and unfolding. nih.gov For example, a peptide designed to form a β-hairpin structure can be switched between its folded and unfolded states by light, enabling the study of folding dynamics on very short timescales. nih.gov
Time-resolved spectroscopic studies on cyclic peptides containing an azobenzene photoswitch have shown that the initial conformational rearrangement of the photoswitch occurs within the first 50 picoseconds after light excitation. arxiv.org The subsequent relaxation and conformational changes in the peptide backbone can extend over a much longer timescale, up to nanoseconds. arxiv.org This approach provides real-time experimental observation of how a biomolecule accommodates and adapts to a specific structural perturbation. arxiv.org
Table 1: Properties of Azobenzene Photoswitches for Peptide Control
| Property | Description | Significance in Biological Systems |
|---|---|---|
| Isomerization | Reversible conversion between trans and cis forms upon light absorption. | Enables on-demand activation or deactivation of peptide/protein function. |
| Structural Change | The trans isomer is nearly planar and elongated, while the cis isomer is bent. | This geometric change can be used to mechanically manipulate the biomolecule's structure. |
| Wavelength Selectivity | Trans-to-cis and cis-to-trans isomerization are typically triggered by different wavelengths of light. | Allows for bidirectional control of the biological process. |
| Thermal Stability | The cis isomer is metastable and thermally relaxes back to the stable trans form. The rate of relaxation varies with substitution. | The lifetime of the activated state can be tuned for specific applications. |
This table provides a generalized overview of azobenzene photoswitch properties relevant to the photocontrol of peptides and proteins.
The principle of photo-control has been extended to more complex biological targets like receptors and ion channels. By designing photoswitchable ligands, researchers can control the activity of these membrane proteins with light. A photoswitchable molecule can be designed to bind to a receptor in one isomeric state but not the other. For instance, a ligand incorporating a this compound core could be engineered to fit into the binding pocket of a receptor in its trans form. Upon isomerization to the cis form with light, its shape changes, causing it to dissociate from the receptor, thereby deactivating it. This emerging field, known as photopharmacology, offers the potential to control signaling pathways in specific cells or tissues with high precision, avoiding off-target effects associated with systemic drug administration. researchgate.net
Mechanisms of Interaction with Nucleic Acids and Proteins
Beyond its use as a photoswitch, the interaction of this compound with biological macromolecules has been investigated, particularly in the context of genotoxicity. Studies have shown that this compound and its analogues can exhibit mutagenic activity in bacterial assays, such as the Salmonella assay (Ames test). nih.gov This activity is typically dependent on metabolic activation (presence of S9 fraction), suggesting that metabolic byproducts may be the ultimate mutagens. nih.gov The primary mechanism of genotoxicity for many nitroaromatic compounds involves their reduction to reactive nitroso and N-hydroxylamino intermediates, which can then form covalent adducts with DNA bases. The positive result in the TA98 Salmonella strain, which is sensitive to frameshift mutagens, suggests that these adducts can interfere with DNA replication and repair processes. nih.gov
However, in vivo studies using the rat liver unscheduled DNA synthesis (UDS) assay have shown negative results for this compound, indicating that in the whole animal, the compound may be detoxified before it can cause significant DNA damage in the liver. nih.gov This highlights the complexity of extrapolating in vitro results to whole organisms.
Bio-imaging Probe Development and Mechanistic Studies
The strong charge-transfer character of this compound, arising from the electron-donating diethylamino group and the electron-withdrawing nitro group, gives it distinct spectral properties that are sensitive to the local environment.
While azobenzene compounds are primarily known for their photochromism, they are often considered fluorescence quenchers. However, the modulation of fluorescence through structural changes is a key principle in the design of fluorescent probes. The development of probes based on the nitrobenzoxadiazole (NBD) scaffold, which shares some structural similarities with the nitroaromatic part of this compound, highlights the potential for small, environmentally sensitive fluorophores in bio-imaging. nih.gov These types of dyes can be used for imaging cellular biomarkers and in diagnostic tools due to their small size and ability to report on their local environment, such as lipid membrane binding. nih.gov Although not a classic fluorophore, the solvatochromic properties of this compound, where its absorption spectrum shifts depending on solvent polarity, could potentially be exploited for sensing applications. acs.org
A significant challenge in the use of photoswitches for in vivo applications is the need for activation wavelengths that can penetrate tissue and are not harmful to cells. nih.gov Standard azobenzenes often require UV light for trans-to-cis isomerization, which has limited tissue penetration and can cause photodamage. Therefore, a key area of research is the spectral tuning of azobenzene derivatives to shift their absorption bands to longer, more biologically compatible wavelengths (the "therapeutic window"). researchgate.netnih.gov
The absorption wavelength of azobenzenes is determined by their electronic structure. For push-pull systems like this compound, the wavelength of the n-π* and π-π* electronic transitions can be modified by:
Altering the electron-donating or -withdrawing strength of the substituents.
Extending the π-conjugated system of the molecule.
By making chemical modifications to the azobenzene core, researchers can fine-tune the absorption spectra, allowing for isomerization with green, red, or even near-infrared light. nih.gov This spectral tuning is critical for developing photoswitches that can be used for deep-tissue applications and in live animals. researchgate.netnih.gov
Structure Function Relationships and Molecular Design Principles for 4 Diethylamino 4 Nitroazobenzene
Influence of Donor-Acceptor Substitution Patterns on Photophysical Characteristics
The defining feature of 4-Diethylamino-4'-nitroazobenzene and similar push-pull azobenzenes is the presence of an electron-donating group (donor) and an electron-accepting group (acceptor) at the para positions of the two phenyl rings. This specific substitution pattern dramatically alters the electronic structure compared to the parent azobenzene (B91143) molecule.
The diethylamino group, a potent electron donor, destabilizes the highest occupied molecular orbital (HOMO), while the nitro group, a strong electron acceptor, stabilizes the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This concurrent effect significantly reduces the HOMO-LUMO energy gap, leading to a notable redshift in the molecule's absorption spectrum. nih.govnih.gov Specifically, the bright ππ* electronic transition gains significant charge-transfer (CT) character, causing its absorption maximum to shift into the visible range of the electromagnetic spectrum. nih.govacs.org
The photophysical properties are also highly sensitive to the surrounding environment. The π–π* conjugation band of the trans-isomer of such push-pull azobenzenes exhibits a remarkable solvatochromic shift, meaning its color changes with the polarity of the solvent. rsc.org This is because the excited state is more polar than the ground state, as confirmed by semi-empirical molecular orbital calculations. researchgate.net Therefore, polar solvents stabilize the excited state more effectively, leading to a bathochromic (red) shift in the absorption maximum. researchgate.net
The strength of the donor and acceptor groups plays a crucial role in tuning these photophysical properties. Stronger donor-acceptor pairs lead to a more pronounced charge-transfer character and a greater redshift in the absorption spectrum. rsc.org This principle allows for the rational design of azobenzene derivatives with tailored absorption characteristics.
Correlation Between Molecular Structure and Isomerization Pathways
The photoisomerization of azobenzenes, the light-induced reversible transformation between the trans and cis isomers, is the basis for their application as molecular switches. The mechanism of this isomerization can proceed via two primary pathways: a rotation around the central N=N double bond (torsional mechanism) or an in-plane inversion at one of the nitrogen atoms (inversion mechanism). nih.govacs.org
In this compound and other push-pull systems, the preferred isomerization pathway is often influenced by the solvent polarity. nih.govlongdom.org In polar solvents, the rotational mechanism is generally favored. longdom.org This is because the transition state of the rotational pathway is believed to be more polar than the initial cis or trans state, and is therefore stabilized by polar solvent molecules. longdom.org Conversely, in non-polar environments, the inversion pathway may become more competitive. researchgate.net
Studies on similar push-pull azobenzenes have provided evidence for a coplanar inversion transition state that is electronically similar to the trans-isomer. rsc.org However, computational studies on a range of push-pull azobenzenes have identified the torsional mechanism as the primary productive route for photoisomerization. nih.govacs.org It has been suggested that the push-pull substitution pattern can influence the deactivation mechanism after photoexcitation, potentially affecting the photoisomerization quantum yield. nih.gov
The steric hindrance introduced by substituents can also play a role. For instance, incorporating azobenzene units into larger structures like polyhedral oligomeric silsesquioxanes (POSS) can affect the photoisomerization rate. The large steric bulk of the POSS cage can either provide more free space for the azo group to isomerize or hinder its motion, depending on the specific molecular architecture. rsc.org
Design Strategies for Enhanced Photochemical and Thermal Stability
The stability of both the trans and cis isomers is a critical factor for the practical application of azobenzene-based molecular switches. The thermal stability of the molecule itself is also important, especially for applications at elevated temperatures.
For many applications, a long-lived cis isomer is desirable. However, push-pull azobenzenes like this compound often exhibit rapid thermal back-isomerization from the cis to the more stable trans form. nih.gov While this can be advantageous for applications requiring rapid switching back to the initial state, it is a limitation for others.
Strategies to enhance thermal stability and control the lifetime of the isomers include:
Grafting onto solid supports: Grafting azobenzene onto materials like graphite-like carbon nitride sheets has been shown to improve the thermal stability, allowing for operation at higher temperatures than the free molecule. utwente.nl
Macrocyclization: Connecting the two phenyl rings with an alkyl bridge to create a macrocycle can dramatically influence the relative stabilities of the E and Z isomers and their thermal relaxation half-lives. By varying the length and attachment points of the bridge, the half-life can be tuned over a vast range, from microseconds to years. nih.gov
Supramolecular Complexation: The formation of supramolecular complexes can also affect stability. For example, complexation of a bis(crown)azobenzene with a bipyridine derivative was found to decrease the E → Z photoisomerization quantum yield, which was attributed to intermolecular electron transfer competing with the isomerization process. acs.org
Rational Design for Tunable Photoresponse and Applications
The ability to rationally design azobenzene derivatives with specific photoresponses is key to their use in a wide array of applications, from materials science to photopharmacology. acs.org The principles of structure-property relationships discussed above provide a roadmap for this design process.
Tuning the Absorption Spectrum: As established, the absorption wavelength can be tuned by modulating the strength of the donor and acceptor substituents. nih.govacs.org This allows for the design of molecules that can be switched with specific wavelengths of light, including in the visible and even near-infrared regions. nih.gov This is particularly important for biological applications where visible light is less damaging to cells.
Controlling Isomerization Efficiency: The efficiency of the photoisomerization process, quantified by the quantum yield, can also be engineered. Push-pull substitution can enhance the isomerization efficiency by making the bright ππ* state behave more like the productive nπ* state. nih.govacs.org
Enhancing Nonlinear Optical Properties: The donor-acceptor structure of this compound gives rise to significant third-order optical nonlinearity. This property can be further enhanced by creating a new donor–π–acceptor structure, for instance, between the azobenzene chromophore and silver nanoparticles. rsc.org
Data on Photophysical and Isomerization Properties:
| Property | Value/Observation | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | Red-shifted into the visible range | General for push-pull azobenzenes | nih.govacs.org |
| Solvatochromism | Bathochromic shift with increasing solvent polarity | Various solvents | rsc.orgresearchgate.net |
| Isomerization Mechanism | Rotation favored in polar solvents | Various solvents | longdom.org |
| Thermal Isomerization | Rate increases with solvent polarity | Various solvents | longdom.orgresearchgate.net |
Future Directions and Research Outlook for 4 Diethylamino 4 Nitroazobenzene Science
Exploration of Advanced Hybrid Materials and Nanostructures
The incorporation of 4-Diethylamino-4'-nitroazobenzene into hybrid materials and nanostructures presents a promising avenue for creating novel functional materials with tunable properties. The strong push-pull nature of this azobenzene (B91143) derivative makes it an excellent candidate for applications in nonlinear optics (NLO) and photo-controlled systems. researchgate.net
Future research will likely focus on the development of:
Polymer and Hydrogel Composites: Integrating this compound into polymer matrices or hydrogel networks can lead to materials that exhibit significant changes in their mechanical, optical, or adhesive properties upon photoirradiation. rsc.org For instance, the E-Z photoisomerization can alter the polarity and shape of the molecule, influencing the polymer chain conformation or the cross-linking density of a hydrogel. rsc.org This could be harnessed to create photo-switchable adhesives, with adhesion strength that can be reversibly controlled by light. rsc.org
Liquid Crystalline Materials: Doping liquid crystals with this compound can enable the photo-control of the liquid crystal phase and alignment. The isomerization of the guest azobenzene molecules can disrupt or induce order in the host liquid crystal, leading to applications in optical shutters, displays, and sensors.
Self-Assembled Monolayers (SAMs): The formation of SAMs of this compound on various substrates could be explored for creating surfaces with photo-switchable wettability, adhesion, and tribological properties.
Nanoparticle Functionalization: Attaching this compound to the surface of nanoparticles (e.g., gold, silica) can yield hybrid nanostructures where the plasmonic or fluorescent properties of the nanoparticle can be modulated by the isomerization of the azobenzene moiety. This could find use in targeted drug delivery, bio-imaging, and sensing applications.
Development of Novel Mechanistic Probes
The photoisomerization dynamics of this compound are sensitive to its local environment, making it a potential candidate for use as a molecular probe. Its "push-pull" nature leads to distinct spectroscopic signatures for the trans and cis isomers, which can be exploited to study various chemical and biological processes.
Key research directions include:
Probing Polymer Dynamics: By incorporating this compound into a polymer chain, its isomerization can be used to probe local viscosity, free volume, and chain mobility. The rate and efficiency of the photoisomerization are influenced by the rigidity of the surrounding polymer matrix.
Investigating Supramolecular Interactions: The change in dipole moment and geometry upon isomerization can be used to study host-guest interactions in supramolecular assemblies. The binding affinity of the azobenzene derivative to a host molecule can be switched with light, providing insights into the nature of the non-covalent interactions.
Mapping Electric Fields: The significant solvatochromism of this compound, where its absorption spectrum shifts with solvent polarity, can be utilized to map local electric fields in complex environments such as biological membranes or at the interface of immiscible liquids. A study on the similar compound 4-Anilino-4'-nitroazobenzene has shown that the isomerization mechanism is highly influenced by solvent polarity. wordpress.com
Integration into Complex Responsive Systems
The ability of this compound to function as a molecular switch opens the door to its integration into more complex, multi-component responsive systems. These systems can be designed to perform specific functions in response to light stimuli.
Future research in this area could involve:
Photo-controlled Catalysis: By incorporating the azobenzene unit into the structure of a catalyst or a ligand, it may be possible to switch the catalytic activity on and off with light. The conformational change induced by isomerization could alter the accessibility of the active site or the electronic properties of the catalyst.
Light-gated Ion Channels: Functionalizing ion channels or synthetic pores with this compound could enable the photo-regulated transport of ions across membranes. This has potential applications in neuroscience and in the development of artificial cells.
Molecular Machinery: As a light-powered molecular motor, this compound can be a component of more elaborate molecular machines that can perform work at the nanoscale. The repeated cycles of isomerization can be harnessed to generate directional motion. The principles of spectral tuning and improving photoisomerization efficiency in push-pull azobenzenes are crucial for designing such molecular machines. nih.govacs.org
Interdisciplinary Research Frontiers
The unique properties of this compound place it at the intersection of several scientific disciplines, fostering interdisciplinary research that could lead to significant breakthroughs.
Promising interdisciplinary frontiers include:
Photopharmacology: The ability to control the shape and polarity of this compound with light makes it a candidate for the development of photo-switchable drugs. A bioactive molecule could be rendered inactive by attaching this azobenzene derivative, and its activity could be restored at a specific location in the body by shining light of a particular wavelength.
Optical Data Storage: The two stable states of the azobenzene molecule (trans and cis) can be used to represent the "0" and "1" of binary data. Research into using polymers containing push-pull azobenzenes for high-density optical data storage is an active area. mpg.de The distinct absorption spectra of the two isomers allow for non-destructive reading of the stored information.
Soft Robotics: The light-induced changes in the shape and size of materials containing this compound can be harnessed to create soft actuators and robots that can be controlled remotely by light. This could lead to new possibilities in minimally invasive surgery and adaptive materials.
Q & A
Q. What are the key structural features of 4-diethylamino-4'-nitroazobenzene that influence its photochemical activity?
The compound’s photochemical reactivity arises from its electron-donating diethylamino group (-N(C₂H₅)₂) at the 4-position and the electron-withdrawing nitro group (-NO₂) at the 4'-position. This push-pull configuration enhances charge transfer during photoexcitation, facilitating efficient Z/E isomerization. For experimental validation, UV-Vis spectroscopy can monitor absorbance changes during irradiation, while density functional theory (DFT) calculations can model electronic transitions .
Q. How can the thermal Z-to-E isomerization kinetics of this compound be experimentally characterized?
Kinetic studies require monitoring isomerization rates under controlled thermal conditions. A capillary method combined with photostationary state analysis is effective. For example, volumetric measurements of reaction (ΔV) and activation (ΔV‡) volumes in solvents like toluene or ethanol reveal solvent-pressure dependencies. Data contradictions (e.g., solvent polarity effects) should be resolved using Arrhenius plots and Eyring equations to separate thermodynamic and kinetic contributions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound is classified as a health hazard (irritant) and may decompose into toxic gases (e.g., NOₓ). Use enclosed systems with local exhaust ventilation, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizing agents. In case of exposure, rinse affected areas immediately and consult occupational health services for medical evaluation .
Advanced Research Questions
Q. How does the incorporation of this compound into silicone elastomers affect dielectric and mechanical properties?
Condensation reactions with hydroxyl-terminated polydimethylsiloxane (PDMS) create cross-linked networks. Increasing nitroazobenzene content (4–13 wt%) elevates dielectric constant (ε' up to 4.9 at 1 kHz) and Young’s modulus but reduces dielectric breakdown strength beyond 7.1 wt%. Optimize actuation strain (~17% at 68 V/µm) by balancing cross-linking density and dipole alignment via rheometry and stress-strain analysis .
Q. What mechanistic insights can activation volume (ΔV‡) measurements provide for thermal isomerization pathways?
ΔV‡ values derived from pressure-dependent kinetic studies distinguish between inversion and rotation mechanisms. For this compound, a linear correlation between ΔV and ΔV‡ in solvents like acetonitrile supports an inversion-dominated pathway. Discrepancies in polar solvents may arise from solvent-solute interactions, requiring molecular dynamics simulations to validate .
Q. How does this compound compare to analogous azobenzenes in nonlinear optical (NLO) applications?
Its second-order polarizability (β) is 0.13× that of quartz, measured via second-harmonic generation (SHG) at 400–800 nm. The diethylamino group enhances electron delocalization, making it suitable for electro-optic materials. Compare SHG efficiency using powder X-ray diffraction and hyper-Rayleigh scattering .
Q. What are the challenges in synthesizing host-guest complexes with this compound, and how can they be addressed?
Cucurbituril hosts preferentially bind the nitro group due to electrostatic complementarity. Competitive binding with amino groups can be mitigated by pH adjustment (acidic conditions protonate amines). Characterize complexes using NMR titration and isothermal calorimetry (ITC) to quantify binding constants .
Contradictions and Resolutions
- Dielectric Breakdown Strength vs. Nitroazobenzene Content : Initial increase (4–7 wt%) followed by decline (7–13 wt%) suggests competing effects of cross-linking (enhanced rigidity) and dipole aggregation (defect formation). Resolve via TEM imaging and impedance spectroscopy .
- Solvent-Pressure Effects on Isomerization : Discrepancies in polar solvents (e.g., ethanol) imply solvent-specific transition states. Use pressure-jump relaxation techniques to decouple solvent viscosity and polarity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
